Gelsevirine Exhibits Distinct Potency in Glycine Receptor Modulation Compared to Other Gelsemium Alkaloids
Gelsevirine inhibits glycine receptors (GlyRs) composed of α1 subunits with an IC50 of 40.6 ± 8.2 µM. [1] This contrasts with koumine, which exhibits a lower IC50 of 31.5 ± 1.7 µM on the same receptor, indicating koumine is a more potent inhibitor. [1] Notably, humantenmine, another Gelsemium alkaloid, shows no detectable activity on these receptors, highlighting the specificity of action within the compound class. [1]
| Evidence Dimension | Glycine receptor (α1 subunit) inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 40.6 ± 8.2 µM |
| Comparator Or Baseline | Koumine: IC50 = 31.5 ± 1.7 µM; Humantenmine: no detectable activity |
| Quantified Difference | Koumine is approximately 1.3-fold more potent (lower IC50) than gelsevirine. |
| Conditions | Electrophysiological recordings on recombinant α1 GlyRs |
Why This Matters
This quantitative difference in receptor modulation can inform target-specific study design, especially when comparing or contrasting the functional outcomes of closely related Gelsemium alkaloids.
- [1] Marileo, A. M., et al. (2024). Molecular Pharmacology of Gelsemium Alkaloids on Inhibitory Receptors. International Journal of Molecular Sciences, 25(6), 3390. doi: 10.3390/ijms25063390 View Source
